REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1([C:12]#[N:13])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1.[CH3:16][CH2:17][OH:18].[H:14][H:15]>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[C:6]1([CH2:12][NH2:13])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1(C#N)CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CCOC(=O)C1(CN)CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |